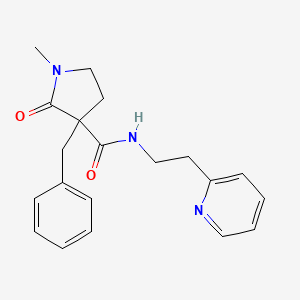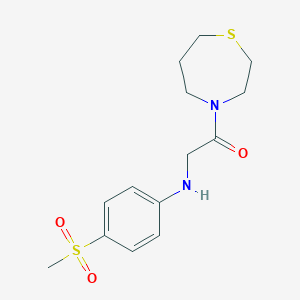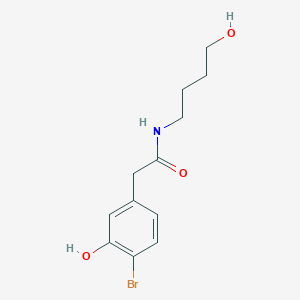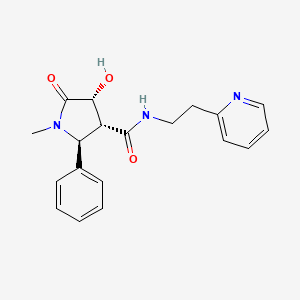![molecular formula C18H21N5O B6751390 N-(4-methylpentan-2-yl)-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6751390.png)
N-(4-methylpentan-2-yl)-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylpentan-2-yl)-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific enzymes and receptors involved in various diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpentan-2-yl)-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 3-aminopyrazole and a suitable diketone under acidic or basic conditions.
Introduction of the Pyridin-3-yl Group: This can be achieved through a coupling reaction, such as Suzuki or Heck coupling, using a pyridin-3-yl halide and the pyrazolo[1,5-a]pyrimidine intermediate.
Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with an appropriate amine, such as 4-methylpentan-2-amine, under dehydrating conditions.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve high purity of the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for pharmaceutical use.
化学反应分析
Types of Reactions
N-(4-methylpentan-2-yl)-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
N-(4-methylpentan-2-yl)-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(4-methylpentan-2-yl)-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anti-cancer effects.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their kinase inhibitory activity.
Indole Derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer properties.
Triazolopyrimidine Derivatives: Studied for their potential as enzyme inhibitors.
Uniqueness
N-(4-methylpentan-2-yl)-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities and selectivity towards certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry.
属性
IUPAC Name |
N-(4-methylpentan-2-yl)-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-12(2)9-13(3)22-18(24)15-11-21-23-16(6-8-20-17(15)23)14-5-4-7-19-10-14/h4-8,10-13H,9H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWSZXORFWGOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NC(=O)C1=C2N=CC=C(N2N=C1)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(dimethylamino)-2-methylpentan-2-yl]-3-oxo-4H-1,4-benzoxazine-5-carboxamide](/img/structure/B6751310.png)
![N-[4-[2-(dimethylamino)ethyl]phenyl]-3-oxo-4H-1,4-benzoxazine-5-carboxamide](/img/structure/B6751311.png)


![N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]indolizine-1-carboxamide](/img/structure/B6751341.png)
![(2S,3R,4R)-4-hydroxy-1-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-oxo-2-phenylpyrrolidine-3-carboxamide](/img/structure/B6751343.png)

![N-[2-(cyclopropylamino)-2-oxoethyl]-2-isoquinolin-4-yl-N-methylacetamide](/img/structure/B6751357.png)

![N-[5-(dimethylamino)-2-methylpentan-2-yl]-1,3-benzothiazole-4-carboxamide](/img/structure/B6751362.png)
![1-[3-(2,3-Dihydroindol-1-yl)-3-oxopropyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B6751377.png)
![1-[3-Fluoro-3-(2-fluorophenyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B6751406.png)
![6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(5-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl)methanone](/img/structure/B6751413.png)
![2-[(3-Acetamido-4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B6751416.png)
